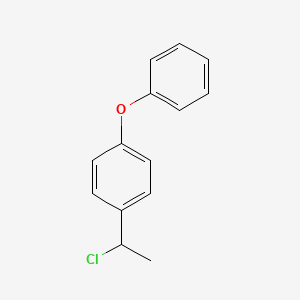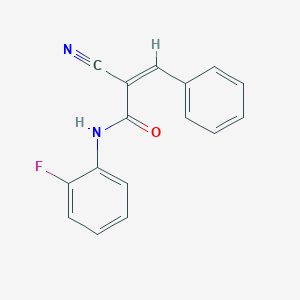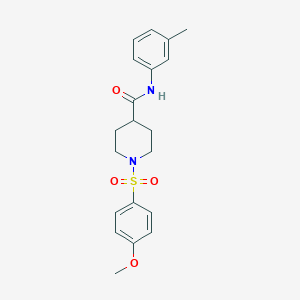
1-(1-Chloroethyl)-4-phenoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethyl)-4-phenoxybenzene is an organic compound characterized by the presence of a chloroethyl group attached to a phenoxybenzene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Chloroethyl)-4-phenoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloroethyl chloroformate with phenol derivatives under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Chloroethyl)-4-phenoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloroethyl group is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and amines.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed:
Scientific Research Applications
1-(1-Chloroethyl)-4-phenoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-4-phenoxybenzene involves its interaction with nucleophiles and electrophiles. The chloroethyl group acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The phenoxybenzene structure provides stability and reactivity, allowing the compound to participate in various chemical transformations .
Comparison with Similar Compounds
1-Chloroethyl chloroformate: This compound shares the chloroethyl group but differs in its overall structure and reactivity.
Phenoxybenzene derivatives: Compounds with similar phenoxybenzene structures but different substituents exhibit varying chemical properties and applications.
Uniqueness: 1-(1-Chloroethyl)-4-phenoxybenzene is unique due to its specific combination of a chloroethyl group and a phenoxybenzene structure. This combination imparts distinct reactivity and stability, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
1-(1-chloroethyl)-4-phenoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-11(15)12-7-9-14(10-8-12)16-13-5-3-2-4-6-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDHEENRYMLUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-N-(2-(methylthio)phenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2989908.png)
![N-[(5-methylthiophen-2-yl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2989912.png)




![methyl 2-(4-((2-((2,3-dihydro-1H-inden-1-yl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2989918.png)
![5-bromo-2-chloro-N-(5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-yl)pyridine-3-carboxamide](/img/structure/B2989919.png)
![N-(2,4-dimethylphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2989921.png)
![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2989926.png)
![4,6,11-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2989927.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2989928.png)
![2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid](/img/structure/B2989930.png)
![1-benzoyl-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]piperidine-4-carboxamide](/img/structure/B2989931.png)
